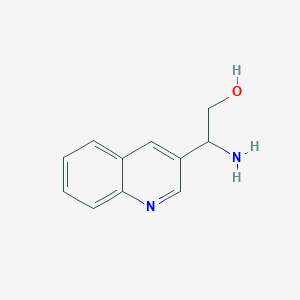![molecular formula C14H22Cl2N2O B13531590 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride](/img/structure/B13531590.png)
10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride is a chemical compound with the molecular formula C14H20N2O.2ClH. It is known for its unique bicyclic structure, which includes a benzyl group, an oxa (oxygen) bridge, and diaza (nitrogen) components. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride typically involves the reaction of benzylamine with a suitable precursor that contains the oxa and diaza components. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the formation of the desired bicyclic structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound while maintaining high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms.
Substitution: The benzyl group or other parts of the molecule can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride include:
- 10-Benzyl-8-oxa-3,10-diaza-bicyclo[4.3.1]decane
- 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane dihydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and its unique bicyclic structure. This distinctiveness contributes to its versatility and effectiveness in various scientific applications .
Propiedades
Fórmula molecular |
C14H22Cl2N2O |
|---|---|
Peso molecular |
305.2 g/mol |
Nombre IUPAC |
10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane;dihydrochloride |
InChI |
InChI=1S/C14H20N2O.2ClH/c1-2-4-12(5-3-1)9-16-13-6-7-15-8-14(16)11-17-10-13;;/h1-5,13-15H,6-11H2;2*1H |
Clave InChI |
ORXZIABLXIRJSQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2COCC1N2CC3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine](/img/structure/B13531510.png)
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)








![1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13531557.png)



